
N-(2-Bromoethyl-d4)phthalimide
Overview
Description
N-(2-Bromoethyl-d4)phthalimide: is a deuterium-labeled derivative of N-(2-Bromoethyl)phthalimide. It is a stable isotope-labeled compound used primarily in research and development, particularly in the fields of proteomics and organic synthesis. The compound has the molecular formula C10H4D4BrNO2 and a molecular weight of 258.1 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of deuterated solvents and specific catalysts to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of N-(2-Bromoethyl-d4)phthalimide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain high purity and yield. The use of automated reactors and continuous monitoring systems is common to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(2-Bromoethyl-d4)phthalimide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products can range from aldehydes to carboxylic acids.
Reduction Reactions: The primary products are amines.
Scientific Research Applications
Chemistry: N-(2-Bromoethyl-d4)phthalimide is used as a precursor in the synthesis of various organic compounds. Its deuterium labeling makes it valuable in mechanistic studies and isotope effect experiments .
Biology: In biological research, the compound is used in the study of metabolic pathways and enzyme mechanisms. Its stable isotope labeling allows for precise tracking and quantification in metabolic studies .
Medicine: The compound is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties. It is also employed in the study of drug metabolism and pharmacodynamics .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications include the synthesis of polymers and the development of new catalytic processes .
Mechanism of Action
The mechanism of action of N-(2-Bromoethyl-d4)phthalimide involves its ability to act as an electrophile in various chemical reactions. The bromine atom is highly reactive and can be readily displaced by nucleophiles, leading to the formation of new chemical bonds. The deuterium atoms provide stability and allow for detailed mechanistic studies through techniques like nuclear magnetic resonance (NMR) spectroscopy .
Comparison with Similar Compounds
N-(2-Bromoethyl)phthalimide: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium labeling.
N-(2-Chloroethyl)phthalimide: A similar compound where the bromine atom is replaced by chlorine, leading to different reactivity and applications.
N-(2-Iodoethyl)phthalimide: Another analog with iodine, which has unique reactivity due to the larger atomic size and different electronic properties.
Uniqueness: N-(2-Bromoethyl-d4)phthalimide is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed mechanistic studies. The presence of deuterium atoms also makes it valuable in isotope effect experiments and in the development of deuterated drugs with improved properties .
Biological Activity
N-(2-Bromoethyl-d4)phthalimide is a derivative of phthalimide that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.
1. Chemical Structure and Synthesis
This compound is characterized by a bromoethyl substituent on the nitrogen atom of the phthalimide ring. The synthesis typically involves the reaction of phthalimide with bromoethyl derivatives under controlled conditions, often utilizing solvents like DMSO or DMF to facilitate the reaction. The resultant compound can be purified using chromatographic techniques.
2. Biological Activity Overview
The biological activities of phthalimide derivatives, including this compound, have been extensively studied, revealing several pharmacological effects:
- Antitumor Activity : Phthalimide derivatives have shown promising antitumor properties. For instance, a study reported that various phthalimide esters exhibited cytotoxic effects against human liver (HepG2) and breast cancer (MCF7) cells, with certain compounds demonstrating significant inhibition of cell proliferation . Notably, compounds derived from N-(2-bromoethyl)phthalimide were found to inhibit the vascular endothelial growth factor receptor (VEGFR), suggesting a mechanism for their antitumor activity .
- Immunomodulatory Effects : Some phthalimide derivatives have been categorized based on their immunosuppressive or immunostimulatory effects. For example, specific compounds showed immunosuppressive properties while others exhibited immunostimulatory activity .
- Antimicrobial Properties : Phthalimide derivatives have also been evaluated for antimicrobial activity. Research has indicated that certain analogs possess significant antibacterial effects against various pathogens, potentially offering new avenues for antibiotic development .
3.1 Antitumor Activity
A comprehensive study synthesized multiple phthalimide derivatives and assessed their cytotoxicity against different cancer cell lines. The findings highlighted that:
- Compound 6a was identified as the most potent against MCF7 cells.
- All tested compounds exhibited non-cytotoxic effects on HepG2 cells.
- Binding affinity studies indicated that some compounds effectively inhibit VEGFR, which is crucial for tumor angiogenesis .
3.2 Immunomodulatory Effects
Another analysis categorized phthalimide derivatives based on their immunological profiles:
Compound | Effect Type | Observations |
---|---|---|
5a | Immunosuppressive | Reduced lymphocyte proliferation in vitro |
6c | Immunostimulatory | Enhanced cytokine production in immune cells |
7d | Potent Inhibitor | High binding affinity for VEGFR |
These findings suggest that this compound and its analogs can modulate immune responses, which could be beneficial in therapeutic contexts where immune regulation is required .
3.3 Antimicrobial Activity
Recent studies have demonstrated that novel phthalimide derivatives exhibit potent antimicrobial properties:
- A series of synthesized compounds showed effectiveness against resistant bacterial strains.
- The presence of hydrophobic groups in the structure enhances membrane permeability, facilitating better interaction with bacterial targets .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : Some studies indicate that phthalimide derivatives induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : Certain compounds trigger apoptotic pathways in malignant cells, leading to programmed cell death.
5.
This compound represents a promising compound with diverse biological activities, particularly in cancer therapy and antimicrobial applications. The ongoing research into its synthesis and mechanisms of action may yield valuable insights into its therapeutic potential.
Q & A
Q. What are the standard synthetic routes for N-(2-Bromoethyl-d4)phthalimide, and how is isotopic purity ensured?
Basic Research Question
this compound is typically synthesized via nucleophilic substitution. A common method involves reacting phthalimide with deuterated 1,2-dibromoethane-d4 in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 100°C for 24 hours . Isotopic purity is ensured through:
- Deuterium Source : Use of high-purity 1,2-dibromoethane-d4 (>98% isotopic enrichment).
- Purification : Column chromatography or recrystallization to remove non-deuterated byproducts.
- Validation : Mass spectrometry (MS) to confirm molecular ion peaks (M⁺) consistent with deuterium incorporation, and ²H-NMR to verify absence of protiated contaminants .
Q. What spectroscopic techniques are critical for characterizing this compound, especially regarding deuterium incorporation?
Basic Research Question
Key techniques include:
- ¹H/²H-NMR : The absence of signals at δ 3.6–3.8 ppm (methylene protons in non-deuterated analogs) confirms deuterium substitution. Residual protiated species are quantified via integration .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~550 cm⁻¹ (C-Br stretch) validate core functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion ([M+H]⁺) at m/z 284.04 (calculated for C₁₀H₅D₄BrNO₂) .
Q. How is this compound utilized as an alkylating agent in heterocyclic synthesis?
Basic Research Question
This compound serves as a deuterated alkylating agent in multi-step syntheses. For example:
- Histamine H₁ Antagonists : Reacts with primary amines (e.g., in imidazo[4,5-b]pyridine derivatives) under basic conditions (K₂CO₃/DMF, 100°C) to introduce deuterated ethyl chains, enabling pharmacokinetic studies .
- Selenium-Linked Compounds : Used in N₂ atmosphere reactions with PhSe⁻Na⁺ to synthesize deuterated selenoethylphthalimides, critical for crystallography and mechanistic studies .
Q. What role does deuterium substitution play in the reaction kinetics of this compound compared to its non-deuterated counterpart?
Advanced Research Question
Deuterium introduces kinetic isotope effects (KIE) due to stronger C-D bonds:
- Rate Reduction : Reactions (e.g., SN2 alkylation) exhibit slower kinetics (KIE ≈ 2–3) compared to protiated analogs, as observed in photoredox-catalyzed dehalogenation .
- Mechanistic Insights : KIE studies using this compound help distinguish between radical-chain and single-electron transfer (SET) pathways in Ru(bpy)₃²⁺-mediated reactions .
Q. How does the isotopic labeling in this compound influence its stability and reactivity under photoredox catalysis conditions?
Advanced Research Question
Deuterium alters stability and reactivity in photoredox systems:
- Redox Potentials : The deuterated ethyl group slightly shifts reduction potentials (ΔE ≈ 10–20 mV), affecting electron-transfer efficiency in Ru(bpy)₃²⁺-catalyzed reactions .
- Radical Stability : Deuterated alkyl radicals (generated via SET) exhibit longer lifetimes, enabling trapping experiments to map reaction intermediates .
Q. What strategies are employed to resolve contradictions in reaction yields when using deuterated alkylating agents like this compound in multi-step syntheses?
Advanced Research Question
Yield discrepancies arise from isotopic effects and purification challenges:
- Optimized Stoichiometry : Increasing equivalents of deuterated reagent (1.5–2.0 eq.) compensates for slower reaction rates .
- Byproduct Analysis : LC-MS identifies protiated impurities (e.g., from solvent exchange), guiding solvent selection (e.g., anhydrous DMF-d₇) .
- Computational Modeling : DFT calculations predict KIE magnitudes to refine reaction conditions (temperature, catalyst loading) .
Properties
IUPAC Name |
2-(2-bromo-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2/i5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZXTOCAICMPQR-NZLXMSDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Br)N1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.